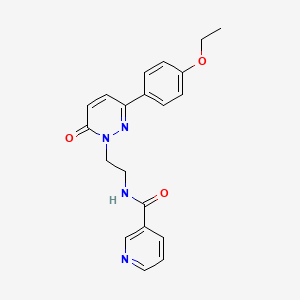

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-2-27-17-7-5-15(6-8-17)18-9-10-19(25)24(23-18)13-12-22-20(26)16-4-3-11-21-14-16/h3-11,14H,2,12-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLJFWQKQWJNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar nicotinamide derivatives have been found to targetSuccinate Dehydrogenase (SDH) , an important component of the respiratory enzyme complex of plant pathogenic fungi.

Mode of Action

This inhibition disrupts the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone, thereby affecting the energy production in the fungi.

Biochemical Pathways

The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways in fungi. This disruption leads to a decrease in ATP production, which can inhibit the growth and proliferation of the fungi.

Result of Action

The result of the action of this compound would likely be the inhibition of fungal growth due to the disruption of energy production. This could potentially make it a potent antifungal agent.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) : Similar compounds have been shown to inhibit NAMPT, an enzyme crucial for NAD biosynthesis. This inhibition can lead to decreased NAD levels in cells, affecting cellular metabolism and potentially inducing apoptosis in cancer cells .

- Histone Deacetylase (HDAC) Inhibition : The compound may also interact with HDACs, which play a significant role in gene expression regulation. HDAC inhibitors are known for their anticancer properties, as they can reactivate silenced tumor suppressor genes .

Antitumor Activity

A study evaluating the antitumor activity of various NAMPT inhibitors, including analogs of this compound, demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, including HCT116 and K562. The IC values for these inhibitors ranged from 1 to 5 μM, indicating potent activity against tumor cells .

Table 1: Summary of Antitumor Activity

| Compound Name | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Chidamide | HCT116 | 2.1 | NAMPT Inhibition |

| Compound A | K562 | 3.5 | NAMPT/HDAC Inhibition |

| This compound | HCT116 | 4.0 | NAMPT Inhibition |

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles in preclinical studies. Toxicity assessments indicate that at therapeutic doses, these compounds exhibit manageable side effects, primarily due to their selective targeting of cancer cells over normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to pyridazinone derivatives with variations in substituents and amide groups. Key comparisons include:

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS: 922973-80-6)

- Structural Differences :

- Substituent: 4-Methoxyphenyl (vs. 4-ethoxyphenyl in the target compound).

- Amide Group: Acetamide (vs. nicotinamide).

- Impact: The methoxy group reduces lipophilicity (cLogP ≈ 2.8) compared to ethoxy (cLogP ≈ 3.5), affecting pharmacokinetics .

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Structural Differences :

- Substituent: Benzyloxy (bulky aromatic group vs. ethoxy).

- Functional Group: Sulfonamide (vs. nicotinamide).

- Sulfonamide groups are strong hydrogen-bond acceptors, contrasting with nicotinamide’s dual donor/acceptor capacity .

Pharmacological and Physicochemical Properties

*Calculated using ChemDraw software.

Key Findings:

Lipophilicity : The 4-ethoxyphenyl group in the target compound provides intermediate lipophilicity between methoxy (less lipophilic) and benzyloxy (highly lipophilic), optimizing passive diffusion across membranes .

Amide Functionality : Nicotinamide’s pyridine ring enables interactions with polar residues in enzyme active sites, a feature absent in acetamide or sulfonamide derivatives .

Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s benzyloxy derivatives, substituting 4-ethoxybenzyl bromide for benzyl bromide .

Q & A

Q. What are the optimized synthetic routes for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide?

The synthesis typically involves a multi-step approach:

- Pyridazinone Core Formation : React hydrazine derivatives with carbonyl compounds (e.g., diketones) under acidic conditions to form the pyridazinone ring .

- Ethyl-Amidation : Introduce the ethyl-amide group via alkylation using ethyl halides or Mitsunobu reactions .

- Nicotinamide Integration : Couple the pyridazinone-ethyl intermediate with nicotinoyl chloride under Schotten-Baumann conditions . Key parameters include solvent polarity (e.g., DMF for solubility), catalysts (e.g., Pd for cross-coupling), and temperature control (60–80°C for amidation) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Resolve bond lengths and dihedral angles of the pyridazinone core and nicotinamide moiety .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 420.15) .

Advanced Research Questions

Q. How can researchers evaluate its interaction with biological targets like HDAC or chemokine receptors?

- Competitive Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for targets like CXCR3 or HDAC isoforms .

- Mutagenesis Studies : Identify critical binding residues by substituting amino acids in recombinant receptors .

- Enzymatic Inhibition Assays : Quantify IC values against HDACs using fluorogenic substrates (e.g., acetylated lysine peptides) .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

- Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to identify rapid degradation pathways .

- Pharmacokinetic (PK) Studies : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and blood-brain barrier penetration for neurological targets .

Q. What strategies improve bioactivity through structure-activity relationship (SAR) studies?

- Substituent Modification : Replace the ethoxy group with electron-withdrawing groups (e.g., -CF) to enhance receptor binding .

- Bioisosteric Replacement : Substitute pyridazinone with pyridone or triazine cores to assess impact on potency .

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to prioritize analogs with optimal binding poses .

Methodological and Analytical Questions

Q. How to assess chemical stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .

Q. How to address contradictory IC values reported across studies?

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO for receptor assays) and control for ATP levels in kinase assays .

- Compound Purity : Reanalyze batches via HPLC (>98% purity) to exclude impurities affecting results .

- Statistical Meta-Analysis : Pool data from independent studies to identify outliers and consensus values .

Computational and Pharmacological Questions

Q. How to predict target interactions using computational models?

- Molecular Dynamics (MD) Simulations : Simulate binding to CXCR3 over 100 ns to identify stable conformations .

- QSAR Modeling : Develop regression models correlating substituent electronegativity with HDAC inhibition .

Q. What in vivo models are suitable for assessing neuroprotective effects?

- PTZ-Induced Seizures : Dose rodents and monitor seizure latency/severity .

- Biomarker Analysis : Measure BDNF or GFAP levels in brain tissue via ELISA .

Q. How to evaluate preclinical toxicity?

- MTT Assay : Test cytotoxicity in primary hepatocytes (IC > 50 μM for safety) .

- Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 .

- Rodent Toxicity : Monitor organ histopathology and serum ALT/AST after 28-day dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.